molecular formula C12H17ClFN B2769988 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride CAS No. 1909324-92-0

1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride

Cat. No.: B2769988
CAS No.: 1909324-92-0
M. Wt: 229.72
InChI Key: GHUWGDXTYZJAJW-UHFFFAOYSA-N
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Description

1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropane ring attached to an amine group, with a 4-fluorophenyl substituent, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Amine Group: The amine group is introduced via reductive amination, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

    Attachment of the 4-Fluorophenyl Group: This step involves a Friedel-Crafts alkylation, where the cyclopropane amine reacts with a 4-fluorobenzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis steps in sequence.

    Continuous Flow Chemistry: Employing continuous reactors to enhance efficiency and scalability.

    Purification: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or halides in the presence of catalysts.

Major Products Formed:

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological and psychiatric disorders.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

Comparison with Other Similar Compounds: 1-[2-(4-Fluorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride can be compared with other compounds such as:

  • 1-[2-(4-Chlorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride
  • 1-[2-(4-Methylphenyl)propan-2-yl]cyclopropan-1-amine hydrochloride

Uniqueness:

  • The presence of the fluorine atom in this compound imparts unique electronic properties, influencing its reactivity and interaction with biological targets.

Comparison with Similar Compounds

  • 1-[2-(4-Chlorophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride
  • 1-[2-(4-Methylphenyl)propan-2-yl]cyclopropan-1-amine hydrochloride
  • 1-[2-(4-Bromophenyl)propan-2-yl]cyclopropan-1-amine hydrochloride

Properties

IUPAC Name

1-[2-(4-fluorophenyl)propan-2-yl]cyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c1-11(2,12(14)7-8-12)9-3-5-10(13)6-4-9;/h3-6H,7-8,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUWGDXTYZJAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)F)C2(CC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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